
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide, also known as KDR kinase inhibitor or SU5416, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. It is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and has been studied extensively for its anti-tumor and anti-angiogenic properties.
Aplicaciones Científicas De Investigación
Cancer Research: PLK4 Inhibition
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide: has been identified as a potent inhibitor of Polo-like kinase 4 (PLK4) . PLK4 is crucial for centriole duplication and maintaining genome integrity. Overexpression of PLK4 is observed in various cancers, making it a significant target for anticancer drug development. The compound has shown high inhibitory activity and presents potential as a candidate for further research in PLK4-targeted anticancer drugs.
Synthetic Chemistry: Catalyst-Free Synthesis
The compound is utilized in the catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates . This environmentally friendly technique is suitable for the synthesis of a wide range of carbamates, which are valuable in pharmaceuticals and agrochemicals due to their biological activities.
Molecular Building Blocks
As a molecular building block, this compound is used in the synthesis of more complex molecules. It serves as a precursor in various chemical reactions, providing a pathway to synthesize novel compounds with potential applications in drug discovery and material science .
Mecanismo De Acción
Target of Action
The primary target of this compound is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
The compound acts as a PLK4 inhibitor . It binds to the active site of the PLK4 enzyme, preventing it from phosphorylating its substrates. This inhibits the activity of PLK4, thereby disrupting centriole duplication and potentially leading to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The inhibition of PLK4 affects the centriole duplication pathway . This pathway is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .
Pharmacokinetics
It also has a low risk of drug-drug interactions (DDIs), which is beneficial in a clinical setting where patients may be on multiple medications .
Result of Action
At the cellular level, the compound presents excellent antiproliferative activity against breast cancer cells . This suggests that it could potentially be used as a therapeutic agent in the treatment of breast cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other drugs (as indicated by the low risk of DDIs ) can also influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-12-16(13(2)23-18(22-12)25(3)4)24-17(26)14-6-8-15(9-7-14)27-19-20-10-5-11-21-19/h5-11H,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTQRYXNYSGRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


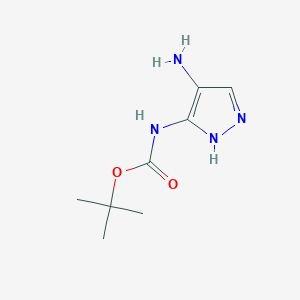



![(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2948836.png)
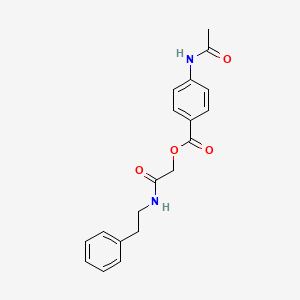
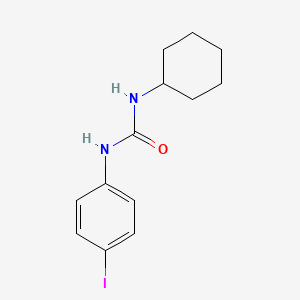
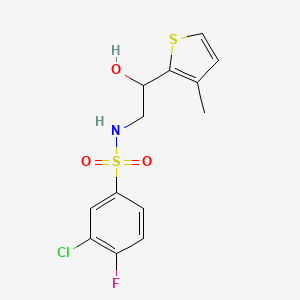

![2-[(9-tert-butyl-1,5-dicyano-2-oxo-3-azaspiro[5.5]undec-4-en-4-yl)thio]-N-cyclohexylacetamide](/img/structure/B2948847.png)

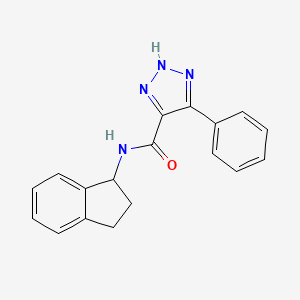
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2948854.png)